molecular formula C10H12FNO B2831021 2-(1-Cyclopropylethoxy)-5-fluoropyridine CAS No. 2199764-38-8

2-(1-Cyclopropylethoxy)-5-fluoropyridine

Cat. No.: B2831021
CAS No.: 2199764-38-8
M. Wt: 181.21
InChI Key: QTUXEVFCQIVSBR-UHFFFAOYSA-N
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Description

2-(1-Cyclopropylethoxy)-5-fluoropyridine: is an organic compound characterized by a pyridine ring substituted with a fluorine atom at the 5-position and a 1-cyclopropylethoxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Cyclopropylethoxy)-5-fluoropyridine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 5-fluoropyridine.

    Alkylation: The 5-fluoropyridine undergoes alkylation with 1-cyclopropylethanol in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH). This reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired this compound.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-(1-Cyclopropylethoxy)-5-fluoropyridine can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the pyridine ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The cyclopropyl group can be oxidized to form corresponding ketones or carboxylic acids. Reduction reactions can also modify the pyridine ring or the cyclopropyl group.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed depend on the specific reactions and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation can produce ketones or acids.

Scientific Research Applications

Chemistry

In chemistry, 2-(1-Cyclopropylethoxy)-5-fluoropyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study the effects of fluorinated pyridines on biological systems. It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features may contribute to the development of new drugs with improved efficacy and selectivity.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 2-(1-Cyclopropylethoxy)-5-fluoropyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the cyclopropyl group can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Cyclopropylethoxy)-4-fluoropyridine: Similar structure but with the fluorine atom at the 4-position.

    2-(1-Cyclopropylethoxy)-3-fluoropyridine: Fluorine atom at the 3-position.

    2-(1-Cyclopropylethoxy)-6-fluoropyridine: Fluorine atom at the 6-position.

Uniqueness

2-(1-Cyclopropylethoxy)-5-fluoropyridine is unique due to the specific positioning of the fluorine atom and the cyclopropylethoxy group. This configuration can result in distinct chemical and biological properties, making it valuable for specific applications where other isomers may not be as effective.

Properties

IUPAC Name

2-(1-cyclopropylethoxy)-5-fluoropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO/c1-7(8-2-3-8)13-10-5-4-9(11)6-12-10/h4-8H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTUXEVFCQIVSBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)OC2=NC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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